molecular formula C9H7N3 B1431485 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1260386-49-9

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1431485
CAS No.: 1260386-49-9
M. Wt: 157.17 g/mol
InChI Key: SGOHUDAELXBGSZ-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in various medicinal chemistry applications. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with a cyano group at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-cyano-3-methylpyridine with an appropriate reagent can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-7-azaindole: Similar structure but lacks the methyl group at the 6-position.

    6-Methyl-7-azaindole: Similar structure but lacks the cyano group at the 3-position.

    7-Azaindole: The parent compound without the cyano or methyl groups.

Uniqueness

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to the presence of both the cyano and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and modify its physicochemical properties .

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-3-8-7(4-10)5-11-9(8)12-6/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHUDAELXBGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225796
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260386-49-9
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260386-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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